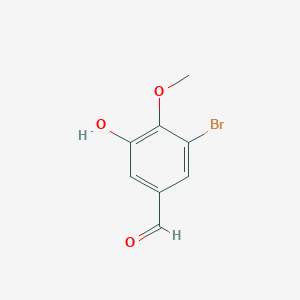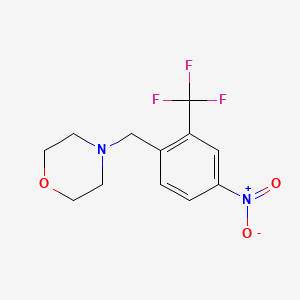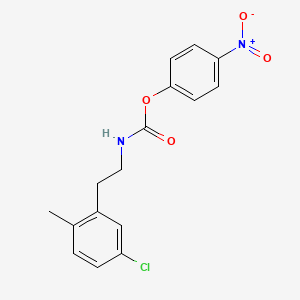
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Métodos De Preparación
The synthesis of 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with 5-chloro-2-methylphenethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired carbamate product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed in the presence of acidic or basic conditions, leading to the formation of the corresponding amine and phenol derivatives.
Common reagents and conditions used in these reactions include hydrogen gas with palladium catalyst for reduction, nucleophiles like amines or thiols for substitution, and acidic or basic aqueous solutions for hydrolysis .
Aplicaciones Científicas De Investigación
4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antimicrobial and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. The nitrophenyl group plays a crucial role in binding to the active site of the target enzyme, while the carbamate linkage facilitates the formation of stable enzyme-inhibitor complexes .
Comparación Con Compuestos Similares
Similar compounds to 4-Nitrophenyl (5-chloro-2-methylphenethyl)carbamate include other nitrophenyl carbamates and chloro-substituted phenethyl carbamates. These compounds share structural similarities but may differ in their specific substituents and functional groups. For example:
4-Nitrophenyl chloroformate: Used as a reagent for the activation of alcohols, thiols, and amines.
4-Nitrophenyl cyclopropylcarbamate: Employed in the synthesis of anticancer drugs like lenvatinib.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C16H15ClN2O4 |
|---|---|
Peso molecular |
334.75 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-[2-(5-chloro-2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H15ClN2O4/c1-11-2-3-13(17)10-12(11)8-9-18-16(20)23-15-6-4-14(5-7-15)19(21)22/h2-7,10H,8-9H2,1H3,(H,18,20) |
Clave InChI |
GXLRDBCRKAPTHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)CCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


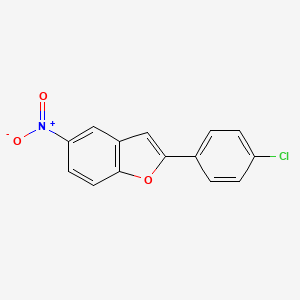
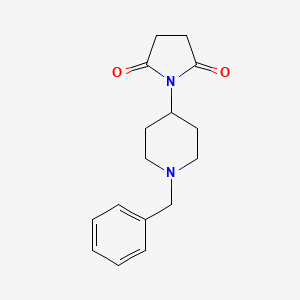
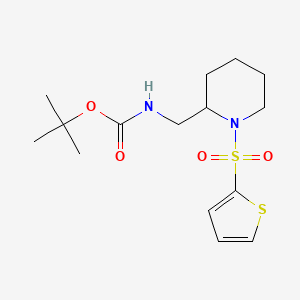
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
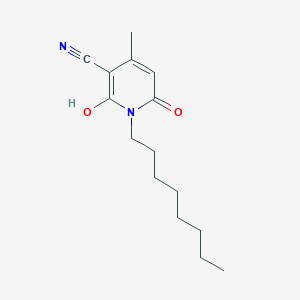
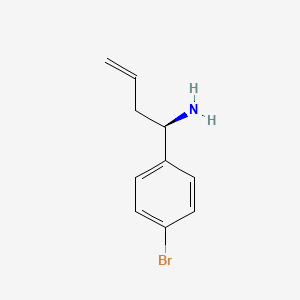
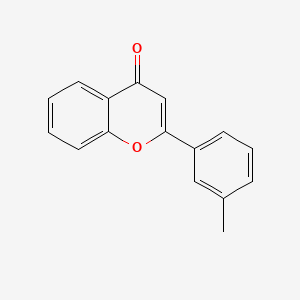

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)

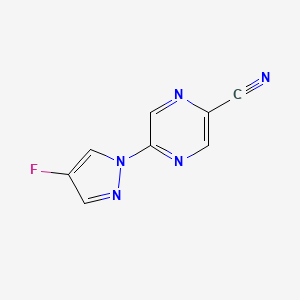
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)
